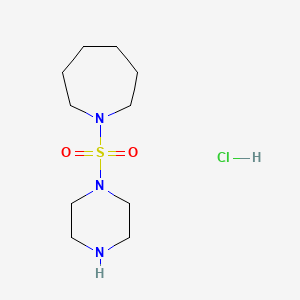
4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride, also known as γ-Aminobutyric acid (GABA) receptor agonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Building Blocks for Organofluorine Chemistry
The compound's utility in organofluorine chemistry is highlighted in a study that explores the benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane. This research identifies key reactions for accessing building blocks containing the all-cis-2,3,5,6-tetrafluorocyclohexane ring system, which is significant due to its unusual polar aspect different from hydrophobic cyclohexane (Bykova et al., 2018).
Synthesis of Functional Cyclic Esters
In the context of polymerization, the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups are described. These cyclic esters, derived from cyclohexanone, are notable for their potential in creating hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Large-Scale Synthesis of Non-Proteogenic Amino Acids
The compound plays a role in the large-scale synthesis of non-proteogenic amino acids. These FMOC-protected amino acids, including 4-aminomethylbenzoic acid and trans-4-(aminomethyl)cyclohexanecarboxylic acid, are crucial for the development of combinatorial libraries in drug discovery (Dener et al., 2001).
Drug Discovery Building Blocks
A study on 1-Amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue of the pharmacologically relevant 1-aminocyclohexanecarboxylic acid, suggests its potential as a promising building block in drug discovery. This includes examining its conformation, lipophilicity, acidity, and fluorescent properties (Mykhailiuk et al., 2013).
Application in Catalysis and Metal-Organic Frameworks
The compound's relevance extends to catalysis and metal-organic frameworks. For example, a triazine-cored tricarboxylic acid derivative, incorporating the compound, has been used to construct lanthanide-based MOFs, showcasing unique water chains and bright photoluminescence (Han et al., 2019).
Eigenschaften
IUPAC Name |
4-(aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2.ClH/c9-8(5-10)3-1-6(2-4-8)7(11)12;/h6H,1-5,10H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYICSYVTJSMFAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)(CN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methoxyphenyl)methanone](/img/structure/B2367420.png)



![6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2367430.png)

![3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2367432.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2367436.png)



